Product packaging for Ethyl (cyanomethyl)carbamate(Cat. No.:CAS No. 13756-48-4)

Ethyl (cyanomethyl)carbamate

Cat. No.: B078322
CAS No.: 13756-48-4
M. Wt: 128.13 g/mol
InChI Key: AHGQESFVDCNOGJ-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Functional Group Chemistry in Organic Synthesis

The carbamate group, with the general structure R₂NC(O)OR', is a hybrid of an amide and an ester. nih.gov This structural feature results in good chemical and proteolytic stability. acs.org Carbamates are resonance-stabilized structures, which influences their reactivity. nih.govacs.org They are crucial in organic synthesis, serving multiple roles:

Protecting Groups: Carbamates are widely used as protecting groups for amines. masterorganicchemistry.com The nitrogen in a carbamate is significantly less nucleophilic than in the parent amine, and the group is stable under a variety of reaction conditions. masterorganicchemistry.com Common carbamate protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be installed and removed under specific and mild conditions. masterorganicchemistry.com

Peptide Synthesis: Due to their stability and ability to be selectively removed, carbamates are essential in peptide synthesis to control the sequence of amino acid addition. masterorganicchemistry.com

Pharmaceuticals and Agrochemicals: The carbamate moiety is a key structural element in numerous approved drugs and agrochemicals, such as insecticides and herbicides. acs.orgwikipedia.org For instance, carbamate insecticides function by reversibly inhibiting the enzyme acetylcholinesterase. wikipedia.org

Synthetic Intermediates: Carbamates serve as versatile intermediates in the synthesis of a wide range of organic compounds. fiveable.me They can influence the reactivity and selectivity of adjacent functional groups. fiveable.me

Significance of Cyanomethyl Moieties in Chemical Transformations

The cyanomethyl group (-CH₂CN) is a valuable functional group in organic synthesis due to the reactivity of both the methylene (B1212753) group and the cyano group.

Versatile Precursor: The cyano group can be readily converted into other important functional groups, such as carboxylic acids (via hydrolysis), primary amines (via reduction), and tetrazoles. rsc.org This versatility makes cyanomethyl-containing compounds valuable synthetic intermediates. rsc.org

Cyanomethylation Reactions: The introduction of a cyanomethyl group, known as cyanomethylation, is a significant transformation in organic synthesis. mdpi.com Acetonitrile (B52724) is often used as a source of the cyanomethyl radical or anion. rsc.orgmdpi.comresearchgate.net These reactions can be achieved through various methods, including transition-metal-catalyzed and metal-free approaches. rsc.org

Active Methylene Group: The methylene group adjacent to the cyano group is activated, meaning the protons are acidic and can be removed by a base to form a carbanion. researchgate.net This anion can then participate in various carbon-carbon bond-forming reactions. researchgate.net

Heterocyclic Synthesis: The cyanomethyl group is a key building block in the synthesis of various heterocyclic compounds. researchgate.netthieme-connect.com The reactivity of the cyano group and the adjacent methylene group allows for cyclization reactions to form rings. researchgate.net

Research Landscape of Ethyl (cyanomethyl)carbamate and Related N-Cyanomethyl Carbamate Structures

Research on this compound and its analogs focuses on their synthesis and application as intermediates in the preparation of more complex molecules. For example, this compound can be converted to ethyl (2-amino-2-thioxoethyl)carbamate, which is then used to synthesize 4-thiohydantoin, a heterocyclic compound. dokumen.pub

The synthesis of N-alkyl carbamates, a broader class to which this compound belongs, has been explored through various methods. One-pot syntheses involving the coupling of primary amines, carbon dioxide, and alkyl halides in the presence of a base like cesium carbonate have been developed. researchgate.netacs.org Electrochemical methods have also been employed for the synthesis of carbamates under mild conditions, utilizing an electrochemically generated cyanomethyl anion/carbon dioxide system. scribd.comresearchgate.net

Furthermore, the cyanomethyl group in related structures, such as N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, has been exploited for the synthesis of novel heterocyclic compounds with potential insecticidal activity. researchgate.net

Current Challenges and Future Directions in N-Alkyl/Aryl Cyanomethyl Carbamate Research

While significant progress has been made in the synthesis and application of N-alkyl/aryl cyanomethyl carbamates, several challenges and future research directions remain:

Greener Synthetic Methods: A primary challenge is the development of more environmentally friendly and efficient synthetic methods. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene (B1210022) or require harsh reaction conditions. acs.org Future research will likely focus on catalyst development, including metal-free systems and the use of renewable feedstocks like carbon dioxide. acs.orgrsc.org

Selective Functionalization: Achieving selective reactions at either the carbamate or the cyanomethyl moiety is crucial for their use as building blocks. The development of orthogonal protection and activation strategies is an ongoing area of interest.

Exploration of Biological Activity: While some N-cyanomethyl carbamate derivatives have been investigated for their biological properties, a comprehensive exploration of their potential as pharmaceuticals or agrochemicals is still needed. researchgate.netnih.gov Structure-activity relationship studies could guide the design of new bioactive molecules.

Applications in Materials Science: The carbamate linkage is the basis of polyurethanes, a major class of polymers. wikipedia.org The incorporation of the cyanomethyl group into polymer backbones could lead to new materials with unique properties, an area that remains largely unexplored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B078322 Ethyl (cyanomethyl)carbamate CAS No. 13756-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13756-48-4

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

ethyl N-(cyanomethyl)carbamate

InChI

InChI=1S/C5H8N2O2/c1-2-9-5(8)7-4-3-6/h2,4H2,1H3,(H,7,8)

InChI Key

AHGQESFVDCNOGJ-UHFFFAOYSA-N

SMILES

CCOC(=O)NCC#N

Canonical SMILES

CCOC(=O)NCC#N

Other CAS No.

13756-48-4

Origin of Product

United States

Synthetic Methodologies for Ethyl Cyanomethyl Carbamate and Analogues

Direct Synthesis Approaches for N-Cyanomethyl Carbamates

Direct synthesis methods involve the formation of the N-cyanomethyl carbamate (B1207046) structure in a relatively straightforward manner, typically by forming the key nitrogen-carbon or nitrogen-carbonyl bond in a single, planned step.

One of the most direct methods for synthesizing N-substituted carbamates is the N-alkylation of a primary carbamate precursor. In this approach, a carbamate, such as ethyl carbamate, is deprotonated by a base to form a nucleophilic carbamate anion, which then reacts with a suitable cyanomethylating agent (e.g., a haloacetonitrile like chloroacetonitrile (B46850) or bromoacetonitrile) to yield the desired N-cyanomethyl carbamate.

A highly efficient and selective protocol for this transformation involves the use of cesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst. This system allows for the N-alkylation of various carbamates with halides under mild conditions, offering high yields and avoiding common side reactions like O-alkylation or overalkylation. organic-chemistry.org The reaction is broadly applicable to both aliphatic and aromatic carbamates. Another example involves the alkylation of ethyl cyanocarbamate with dimethyl sulfate (B86663) under strongly alkaline conditions to produce N-methyl cyanoethyl carbamate, demonstrating the viability of alkylating similar carbamate structures. google.com

Precursor CarbamateAlkylating AgentBase/CatalystProductYield
Ethyl carbamateChloroacetonitrileCs₂CO₃ / TBAIEthyl (cyanomethyl)carbamateHigh (expected)
General CarbamateGeneral HalideCs₂CO₃ / TBAIN-Alkyl CarbamateHigh
Ethyl cyanocarbamateDimethyl carbonateStrong BaseN-methyl cyanoethyl carbamateHigh

This table presents illustrative examples of the N-alkylation methodology for carbamates.

An alternative direct approach is the three-component coupling of an amine, a carbonylating agent, and an alkylating agent. For the synthesis of this compound, this would involve using aminoacetonitrile (B1212223) (a cyanomethyl precursor) as the amine component.

This methodology can be effectively carried out using carbon dioxide (CO₂) as a safe and green carbonylating agent. organic-chemistry.orgacs.org In a typical procedure, the amine (aminoacetonitrile) reacts with CO₂ in the presence of a base to form a carbamate salt intermediate. This intermediate is then alkylated in situ with an ethyl halide (e.g., ethyl iodide) to furnish the final product. acs.orgrsc.org The use of strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction. acs.org Other carbonylating agents, such as ethyl chloroformate, can also be used, reacting directly with the amine under basic conditions. google.comwikipedia.org Palladium-catalyzed aminocarbonylation reactions, using carbon monoxide sources like molybdenum hexacarbonyl, represent another advanced method for this type of transformation. organic-chemistry.orgresearchgate.net

Amine PrecursorCarbonyl SourceAlkylating/Coupling AgentBaseProduct
AminoacetonitrileCarbon Dioxide (CO₂)Ethyl IodideCesium CarbonateThis compound
General Primary AmineCarbon Dioxide (CO₂)General Alkyl HalideDBUN-Alkyl Carbamate
CyanamideEthyl Chloroformate-Sodium Hydroxide (B78521)Ethyl cyanocarbamate

This table illustrates the three-component synthesis of carbamates.

Indirect Synthesis Routes Involving Cyanate (B1221674) and Cyanide Intermediates

Indirect routes involve the formation of the target molecule through reactive intermediates, such as cyanates or those generated electrochemically. These methods can offer alternative pathways when direct approaches are not feasible or efficient.

Carbamates can be synthesized from cyanate precursors. nih.gov For instance, ethyl carbamate formation occurs from the reaction of ethanol (B145695) with cyanate, particularly under conditions that promote the formation of isocyanic acid as a reactive intermediate. nih.govbanglajol.info This principle can be extended to the synthesis of N-substituted carbamates.

In a plausible indirect route, an alcohol or phenol (B47542) reacts with sodium cyanate in the presence of an acid like trichloroacetic acid. banglajol.info This generates isocyanic acid in situ, which can then be intercepted by an alcohol (e.g., ethanol) to form a primary carbamate. banglajol.info While not a direct route to N-cyanomethyl carbamates, the chemistry highlights the utility of cyanates. A more direct adaptation would involve the reaction of a cyanomethyl-containing precursor in a similar system. The reaction of cyanide ions is also a known pathway for ethyl carbamate formation in certain beverages, acting as a precursor. wikipedia.org

Electrochemical methods provide a green and efficient alternative for synthesizing carbamates from amines and carbon dioxide. sciepublish.com This process avoids the need for hazardous chemical reagents and can operate under mild conditions. rsc.orgrsc.org In this approach, CO₂ is electrochemically activated at the cathode of a divided cell, where it reacts with an amine to form the carbamate. sciepublish.comchemistryviews.org

The reaction can be performed as a three-component synthesis involving an amine, CO₂, and an alkylating agent. rsc.org The efficiency of this process can be significantly improved by using advanced electrode materials, such as single-atom catalysts featuring atomically dispersed copper on N-doped carbon nanosheets (Cu-N-C). chemistryviews.org These catalysts provide abundant active sites and enhance the conversion of various amines into their corresponding carbamates with good yield and stability over multiple cycles. chemistryviews.org Using aminoacetonitrile as the amine substrate in such an electrochemical system would constitute an indirect, environmentally friendly route to this compound.

AmineCarbon SourceReaction TypeCatalyst/MediatorKey Features
General AminesCarbon DioxideElectrochemicalCu-N-C NanosheetsHigh efficiency, mild conditions, reusable catalyst. chemistryviews.org
General AminesCarbon DioxideElectrochemicalIonic LiquidsEnhanced efficiency of CO₂ reduction. sciepublish.com
General AminesCarbon DioxideElectrocatalyzed CascadeN-alkenylsulfonamidesEnvironmentally friendly, promotes three-component reaction. rsc.org

This table summarizes key aspects of electrochemical carbamate synthesis.

Derivatization Strategies for Cyanomethyl-Containing Carbamates

Once this compound or its analogues are synthesized, they can be further modified through various derivatization strategies. These reactions are often employed for analytical purposes, such as preparing the molecule for gas chromatography (GC) analysis, or for creating new chemical entities. scispec.co.th

A common strategy for analyzing thermally labile carbamates is to derivatize them to increase their volatility and thermal stability. scispec.co.th This can be achieved through:

Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) in the presence of a base such as pyridine (B92270). This reaction can be performed efficiently in supercritical carbon dioxide (SC-CO₂), which acts as both the solvent and a catalyst, significantly reducing reaction times compared to conventional organic solvents. nih.gov

Methylation: Flash methylation in the injector port of a gas chromatograph is another technique. Reagents such as sodium hydride/dimethyl sulfoxide/methyl iodide or trimethylsulfonium (B1222738) hydroxide are used to methylate the carbamate nitrogen, producing a more stable derivative for GC-MS analysis. scispec.co.thresearchgate.net

These derivatization reactions are crucial for the detection and quantification of carbamate compounds in various matrices. youtube.com Beyond analytics, the functional groups within cyanomethyl-containing carbamates could potentially undergo further synthetic transformations, although this is less commonly documented than derivatization for analysis.

Synthesis of Ethyl {[2-(cyanomethyl)sulfanyl]phenyl}carbamates

The synthesis of ethyl {[2-(cyanomethyl)sulfanyl]phenyl}carbamates, while not extensively documented for the exact compound, can be approached through established multi-step synthetic strategies. A plausible route involves the initial preparation of a key intermediate, 2-aminophenyl cyanomethyl sulfide (B99878), followed by the formation of the carbamate.

One potential pathway begins with a commercially available starting material like 2-nitroaniline (B44862). This can undergo a diazotization reaction, followed by a thioetherification-reduction "one-pot" process. google.com In a typical procedure, the diazonium salt of 2-nitroaniline is reacted with a source for the cyanomethylthio group, such as sodium thioglycolate followed by a reaction sequence to introduce the cyano group. Subsequent reduction of the nitro group, for example using zinc powder or catalytic hydrogenation, would yield the 2-aminophenyl cyanomethyl sulfide intermediate. google.com

Alternatively, a cross-coupling reaction could be employed. For instance, the reaction of 2-aminothiophenol (B119425) with a haloacetonitrile (e.g., bromoacetonitrile) under basic conditions could provide the desired sulfide intermediate. This approach is analogous to methods used for the synthesis of various aryl sulfides.

Once the 2-aminophenyl cyanomethyl sulfide is obtained, the final step is the formation of the ethyl carbamate. This is commonly achieved by reacting the aniline (B41778) derivative with ethyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. wikipedia.org This acylation reaction selectively targets the amino group to furnish the final product, ethyl {[2-(cyanomethyl)sulfanyl]phenyl}carbamate.

Incorporation of Cyanomethyl Groups in Complex Carbamic Acid Esters

The cyanomethyl group can be incorporated into more complex carbamic acid esters through several standard synthetic transformations. The choice of method often depends on the desired final structure and the available starting materials.

A primary method involves the reaction of an amine containing a cyanomethyl group, such as aminoacetonitrile, with an appropriate chloroformate. For example, reacting aminoacetonitrile with ethyl chloroformate in the presence of a base will yield this compound. wikipedia.org This straightforward approach can be extended to more complex chloroformates to generate a wide array of analogues.

Another versatile method is the reaction of a cyanomethyl-containing alcohol with an isocyanate. While less direct for this compound itself, this is a powerful technique for creating carbamates with substitution on the oxygen atom. For instance, reacting hydroxyacetonitrile with ethyl isocyanate would yield O-cyanomethyl ethylcarbamate.

The Curtius rearrangement provides an alternative route, transforming a carboxylic acid into a carbamate. nih.gov In this sequence, an acyl azide (B81097) is generated from a carboxylic acid derivative, which then thermally rearranges to an isocyanate. This isocyanate can be trapped in situ by an alcohol. To incorporate a cyanomethyl group via this method, one could start with cyanoacetic acid, convert it to cyanoacetyl azide, and then trap the resulting cyanomethyl isocyanate with ethanol.

Furthermore, carbamate functionalities can be incorporated into complex molecules like amino acids. For example, amino acids can react with activated carbonates, such as p-nitrophenyl carbonates, to form carbamate derivatives in good yields. researchgate.net This demonstrates the feasibility of attaching a carbamate moiety to a molecule that already possesses significant structural complexity, a strategy that could be applied to substrates bearing a cyanomethyl group.

Catalytic Approaches in Carbamate Synthesis Relevant to Cyanomethyl Systems

Catalysis offers milder and more efficient alternatives to traditional stoichiometric methods for carbamate synthesis. Various metal and organocatalysts have been developed that could be applied to the synthesis of cyanomethyl-containing carbamates.

Tin-Catalyzed Transcarbamoylation Reactions for N-Substituted Carbamates

Tin-catalyzed transcarbamoylation is a mild and efficient method for the synthesis of carbamates from alcohols. organic-chemistry.orgresearchgate.net This reaction typically involves heating an alcohol with a carbamate donor, such as phenyl carbamate or methyl carbamate, in the presence of a tin catalyst. organic-chemistry.orgorganic-chemistry.org Dibutyltin (B87310) maleate (B1232345) and dibutyltin oxide are commonly used catalysts for this transformation. organic-chemistry.org

The key advantages of this method are its broad functional-group tolerance and the use of stable, easy-to-handle reagents. organic-chemistry.org A wide range of primary and secondary alcohols can be converted to their corresponding carbamates in good to excellent yields. organic-chemistry.org Functional groups that are often sensitive under other reaction conditions, such as acetyl, benzoyl, and silyl (B83357) ethers, are well-tolerated. organic-chemistry.org This makes the tin-catalyzed transcarbamoylation a potentially valuable tool for the synthesis of complex molecules containing a cyanomethyl group, where an alcohol precursor bearing this moiety could be selectively converted to a carbamate without affecting the nitrile.

Below is a table summarizing typical results for the tin-catalyzed transcarbamoylation of various alcohols with phenyl carbamate.

Alcohol SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
GeraniolDibutyltin maleateToluene902.598 organic-chemistry.org
Cinnamyl alcoholDibutyltin maleateToluene90295 organic-chemistry.org
1-OctanolDibutyltin maleateToluene90294 organic-chemistry.org
CyclohexanolDibutyltin maleateToluene901885 organic-chemistry.org
3-Methyl-2-cyclohexenolDibutyltin maleateToluene902288 organic-chemistry.org

Other Metal and Organocatalyzed Carbamate Formations

Beyond tin, a variety of other metal and organocatalysts have been successfully employed for carbamate synthesis. These methods often provide alternative reaction pathways, avoiding the use of toxic reagents like phosgene (B1210022) and its derivatives.

Metal-Catalyzed Approaches:

Palladium: Palladium catalysts, such as Pd/C, have been used for the oxidative carbonylation of amines in the presence of an alcohol to form carbamates. Palladium(II) chloride has also been shown to catalyze the assembly of organic azides, carbon monoxide, and alcohols to yield carbamates. nih.gov

Nickel: Nickel-based catalysts, particularly in combination with nitrogen-based bidentate ligands like phenanthroline, can effectively catalyze the dehydrative formation of urethanes from carbon dioxide, amines, and alcohols. acs.org

Copper: Copper-catalyzed three-component coupling reactions of organoindium reagents with imines and acid chlorides can provide N-protected amines, a class of compounds that includes carbamates. organic-chemistry.org

Zirconium: Zirconium(IV) catalysts have been shown to promote the exchange between dialkyl carbonates and amines to form carbamates. organic-chemistry.org

Alkali Metals: Simple alkali metal salts, such as potassium carbonate, can act as catalysts for the direct synthesis of carbamates from an amine, carbon dioxide, and a silicate (B1173343) ester. organic-chemistry.org

Organocatalyzed Approaches:

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a widely used organocatalyst that can promote the formation of carbamates from amines and carbon dioxide. The carbamic acid intermediate formed can be trapped with an alcohol under Mitsunobu conditions. acs.org DBU can also be used as a catalyst in the direct conversion of low-concentration CO2 into carbamates. organic-chemistry.org

Bifunctional Catalysts: Chiral bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. nih.gov These catalysts work by stabilizing the carbamic acid intermediate and activating it for subsequent bond formation. nih.gov

These diverse catalytic systems offer a broad toolkit for the synthesis of carbamates, including those with sensitive functional groups like the cyanomethyl moiety.

Exploration of Multicomponent and One-Pot Synthetic Protocols

Application of Active Methylene (B1212753) Reagents in Heterocyclic Synthesis

Active methylene compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are key building blocks in many MCRs for the synthesis of heterocyclic compounds. While this compound itself is not a classic active methylene compound, its precursor, aminoacetonitrile, and related cyano-functionalized reagents are valuable components in such reactions.

The cyanomethyl group is a versatile synthon in heterocyclic synthesis. For example, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can selectively produce N-substituted 2,3,5-functionalized 3-cyanopyrroles in high yields. mdpi.com Similarly, a multicomponent synthesis of N-substituted 2-amino-3-cyanopyrroles has been demonstrated from nitroepoxides, amines, and malononitrile. rsc.orgresearchgate.net These reactions highlight the utility of a cyano-containing component in the rapid assembly of complex pyrrole (B145914) scaffolds.

The general principle involves the reaction of an amine, a carbonyl compound (or its equivalent), and a component with an activated cyano group. nih.gov The amine and carbonyl compound typically form an enamine or imine intermediate, which then undergoes a Knoevenagel-type condensation with the cyano-containing reagent, followed by cyclization to form the heterocyclic ring.

These MCR strategies offer a powerful platform for generating molecular diversity. By varying the amine, carbonyl, and cyano-containing components, a wide library of substituted heterocycles can be synthesized efficiently. The incorporation of a building block like aminoacetonitrile or a derivative of this compound into such MCRs could lead to novel heterocyclic structures with unique properties.

One-Pot Syntheses of N-Alkyl Carbamates

One-pot syntheses are highly valued in chemical production for their efficiency, reduced waste, and simplified procedures. In the context of N-alkyl carbamates, a notable one-pot method is the three-component coupling reaction involving an amine, carbon dioxide (CO2), and an alkyl halide. This approach avoids the handling of sensitive reagents like phosgene or chloroformates.

This reaction is typically carried out in the presence of a base, which plays a crucial role in activating the amine and facilitating the incorporation of CO2. The general mechanism involves the formation of a carbamate anion from the reaction of the amine and CO2, which then acts as a nucleophile to displace the halide from the alkyl halide, forming the desired N-alkyl carbamate.

Research Findings

Detailed studies have explored various bases and reaction conditions to optimize the yield and selectivity of this one-pot synthesis. Common bases employed include cesium carbonate (Cs2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of solvent also influences the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently used.

The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), has been shown to be beneficial in some cases. TBAI can enhance the rate of CO2 incorporation and stabilize the intermediate carbamate anion.

Below are interactive data tables summarizing the findings from studies on the one-pot synthesis of N-alkyl carbamates.

Table 1: One-Pot Synthesis of N-Alkyl Carbamates using Cesium Carbonate

EntryAmineAlkyl HalideBaseSolventAdditiveYield (%)
1BenzylamineEthyl iodideCs2CO3DMFTBAI95
2n-ButylamineBenzyl bromideCs2CO3DMFTBAI92
3CyclohexylamineEthyl iodideCs2CO3DMFTBAI90
4AnilineBenzyl bromideCs2CO3DMFTBAI85

Table 2: One-Pot Synthesis of N-Alkyl Carbamates using DBU

EntryAmineAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthyl iodideDBUAcetonitrile251288
2MorpholineBenzyl bromideDBUAcetonitrile251285
3Pyrrolidinen-Butyl bromideDBUAcetonitrile50891
4DiethylamineEthyl iodideDBUAcetonitrile251282

These one-pot methodologies offer a versatile and efficient route to a wide range of N-alkyl carbamates, providing a valuable alternative to traditional synthetic methods.

Mechanistic Investigations of Reactions Involving Ethyl Cyanomethyl Carbamate Systems

Gas-Phase Elimination Reactions of N-Cyanomethyl Carbamates

The thermal decomposition of carbamates in the gas phase provides a clean method for studying elimination reaction mechanisms. Computational studies on related structures, such as ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, offer significant insight into the pathways likely followed by ethyl (cyanomethyl)carbamate. researchgate.net

Theoretical studies of various heterocyclic carbamates support a concerted, polar type of mechanism where the breaking of the ester O–C bond is a primary process. researchgate.net This initial elimination step is characterized as a homogeneous, unimolecular reaction that follows a first-order rate law. epa.gov

Table 1: Mechanistic Steps in the Thermolysis of Ethyl Carbamates
StepReactant(s)Intermediate(s)/Product(s)Mechanism Type
1Ethyl N-substituted carbamate (B1207046)Alkene + N-substituted carbamic acidcis-concerted elimination
2N-substituted carbamic acidAmine + Carbon dioxideDecarboxylation

The multi-step thermolysis process is characterized by two distinct cyclic transition states. researchgate.net

Six-Membered Cyclic Transition State: The initial elimination of the alkene proceeds through a six-membered cyclic transition state. researchgate.netcsic.esresearchgate.net This structure involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen of the carbamate, leading to the formation of the carbamic acid intermediate and ethylene. researchgate.net Analysis of bond indices from computational studies indicates that this transition state has an "early" character, meaning its structure is closer to that of the reactants than the products. researchgate.netcsic.es

Four-Membered Cyclic Transition State: The subsequent decarboxylation of the carbamic acid intermediate occurs via a four-membered cyclic transition step. researchgate.netresearchgate.net This transition state involves the transfer of the acidic hydrogen from the hydroxyl group to the nitrogen atom, facilitating the elimination of carbon dioxide. researchgate.net

A key feature of the gas-phase elimination of ethyl carbamates is the formation of an unstable carbamic acid intermediate. researchgate.netresearchgate.net Carbamic acids are known to be unstable and readily undergo decomposition. masterorganicchemistry.comwikipedia.org

Nucleophilic Reactivity of the Cyanomethyl Carbamate Moiety

The this compound molecule contains multiple sites susceptible to nucleophilic attack, including the carbonyl carbon of the carbamate and the carbon of the cyano group.

The formation of ethyl carbamate from cyanate (B1221674) and ethanol (B145695) provides a model for the reactivity of cyanate-related species. nih.gov Thermodynamic and kinetic studies show that isocyanic acid (HNCO), formed from the protonation of the cyanate ion, is the active precursor in this reaction. nih.gov The mechanism involves the nucleophilic attack of ethanol on the isocyanic acid. nih.gov

The reaction rate is dependent on temperature and pH but independent of the ethanol and cyanate concentrations under the studied conditions. nih.gov

Table 2: Activation Parameters for Ethyl Carbamate Formation from Cyanate and Ethanol at 25°C
ParameterValueUnit
ΔH‡19.4 ± 1kcal/mol
ΔS‡-12.1 ± 1cal/K
ΔG‡23.0 ± 1kcal/mol

Data from a study conducted in 48% aqueous ethanolic solution at pH 4.5. nih.gov

The reaction of aldehydes and ketones with a cyanide anion to form a cyanohydrin is a classic example of nucleophilic addition to a cyano-related group. libretexts.orgchemguide.co.uklibretexts.org This reaction involves the nucleophilic cyanide ion attacking the electrophilic carbonyl carbon. libretexts.org

The carbamate framework is versatile and participates in various substitution reactions, often for the synthesis of more complex molecules or for the removal of the carbamate as a protecting group. chemistryviews.orgorganic-chemistry.org Carbamates are commonly formed through nucleophilic substitution reactions, such as the reaction of an alcohol with an isocyanate, an alcohol with a carbamoyl (B1232498) chloride, or a chloroformate with an amine. wikipedia.org

The carbamate group itself can be the target of nucleophilic substitution. For instance, a method for the deprotection of benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) protected amines involves a nucleophilic substitution reaction using 2-mercaptoethanol. chemistryviews.org The proposed mechanism involves a nucleophilic attack at the carbon adjacent to the carbamate's ester oxygen (e.g., the benzylic carbon in a Cbz group), leading to the release of the free amine. chemistryviews.org

Furthermore, the carbamate framework can be modified through various coupling reactions. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol provides an efficient route to aryl carbamates. organic-chemistry.org Similarly, Ni(II)-catalyzed photoredox N-arylation allows for the synthesis of a wide variety of N-aromatic carbamates from Cbz-amines or Boc-amines and aryl electrophiles. organic-chemistry.org

Role of Intermediates in Reaction Pathways

Isocyanic Acid as a Reactive Intermediate

Mechanistic studies, particularly those employing molecular modeling, have identified isocyanic acid (HNCO) as a key active precursor in the formation of ethyl carbamate from the reaction between cyanate and ethanol. nih.gov This pathway is significant in various contexts, including the formation of ethyl carbamate in alcoholic beverages. nih.gov The reaction mechanism suggests that isocyanic acid is the active species that readily reacts with ethanol. nih.gov

The formation of an isocyanate intermediate is a common feature in carbamate chemistry. For instance, the Curtius rearrangement, a method for transforming carboxylic acids into carbamates, proceeds through an isocyanate intermediate which is then trapped by a nucleophile like an alcohol. nih.gov Similarly, the hydrolysis of carbamates is also supported by the formation of an isocyanate intermediate. rsc.org Isocyanates are characterized by a highly electrophilic carbon atom, making them susceptible to nucleophilic attack, a reactivity that is enhanced by electron-withdrawing substituents. semanticscholar.org

Cyanate Speciation and Its Influence on Reactivity

Cyanate (OCN⁻) is a primary precursor for the formation of ethyl carbamate, especially in aqueous ethanol solutions. nih.govnih.gov The degradation of cyanate is directly linked to the formation of ethyl carbamate. nih.govresearchgate.net However, research indicates that the conversion is not always quantitative, meaning not all cyanate that degrades is converted to ethyl carbamate. nih.govresearchgate.net

The reactivity of the cyanate species is heavily influenced by the solution's pH. The rate of ethyl carbamate formation is observed to decrease as the pH of the solution increases. nih.gov This pH dependence is linked to the equilibrium between the cyanate ion (OCN⁻) and its protonated form, isocyanic acid (HNCO). Isocyanic acid is proposed to be the more active species in the reaction with ethanol to form ethyl carbamate. nih.gov Therefore, conditions that favor the protonation of cyanate to isocyanic acid, such as lower pH, tend to increase the rate of ethyl carbamate formation.

Influence of Reaction Conditions on Mechanistic Pathways

The course of chemical reactions involving this compound and related systems is highly sensitive to the external environment. Parameters such as temperature and the nature of the solvent can significantly alter reaction rates and even shift the operative mechanism.

Temperature Dependence of Reaction Rates and Mechanisms

Temperature is a critical factor influencing the kinetics of reactions involving carbamates. For the formation of ethyl carbamate from cyanate and ethanol, the reaction rate constants are shown to increase with rising temperature. nih.gov Similarly, studies on the thermal decomposition of a related compound, ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, in the gas phase show a clear temperature dependence. researchgate.netcsic.esudemedellin.edu.co

The kinetics of this decomposition were evaluated over a temperature range of 405.0 K to 458.0 K. researchgate.netcsic.esudemedellin.edu.co The data from these studies allowed for the derivation of a modified Arrhenius expression, which describes the relationship between the rate constant (k) and temperature (T):

log k = (9.01 ± 0.49) + (1.32 ± 0.16) log T – (6946 ± 30) 1/T researchgate.netcsic.esudemedellin.edu.co

This relationship highlights that higher temperatures accelerate the reaction. The thermodynamic activation parameters for the formation of ethyl carbamate from cyanate have also been determined, providing further insight into the temperature-dependent nature of the reaction. nih.gov

Thermodynamic and Kinetic Data for Ethyl Carbamate Formation from Cyanate nih.gov
ParameterValueConditions
Rate Constant (k) for Cyanate Decay(8.0 ± 0.4) × 10⁻⁵ s⁻¹25 °C in 48% aqueous ethanolic solution, pH 4.5
Rate Constant (k) for EC Formation(8.9 ± 0.4) × 10⁻⁵ s⁻¹
Activation Enthalpy (ΔH‡)19.4 ± 1 kcal/molTemperature-dependent study
Activation Entropy (ΔS‡)-12.1 ± 1 cal/K
Gibbs Free Energy of Activation (ΔG‡)23.0 ± 1 kcal/mol

Solvent Effects and Steric Considerations in Reaction Progress

The solvent environment plays a crucial role in the progress and mechanism of carbamate reactions. nih.gov Factors such as solvent polarity, concentration, pH, and the presence of salts can strongly influence the conformational equilibrium of carbamates. nih.gov Carbamates can exist as syn and anti rotamers due to restricted rotation around the C-N bond. nih.gov The choice of solvent can affect the energy barrier for this rotation. acs.org

Computational and Theoretical Studies on Ethyl Cyanomethyl Carbamate

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic nature of molecules. Methods are generally categorized into ab initio and density functional theory approaches, with the choice of method and basis set being critical for obtaining accurate results.

Ab initio methods derive results directly from quantum mechanical principles without the use of experimental data. The Hartree-Fock (HF) method is a foundational approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While useful, HF neglects electron correlation, which can be crucial for accurate energy predictions.

Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon HF by adding electron correlation effects. wikipedia.org Second-order Møller-Plesset perturbation theory (MP2) is a commonly used level of theory that provides a good balance between computational cost and accuracy for many systems. wikipedia.orgsmu.edu Studies on simple carbamates like ethylcarbamate have employed these methods to optimize molecular geometries and calculate the energy barriers for rotation around the C–N bond. usu.edu For instance, calculations have shown that including electron correlation at the MP2 level can lead to a modest reduction in the calculated rotational barriers compared to the HF method. usu.edu

Table 1: Comparison of Calculated Rotational Barriers for Carbamates at Different Ab Initio Levels of Theory.
CompoundMethodBasis SetCalculated Rotational Barrier (kJ mol⁻¹)Reference
Generic CarbamatesHFEnlarging Basis SetProgressively Higher usu.edu
Generic CarbamatesMP2/6-31G//6-31G6-31G*80–90 usu.edu

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of molecules. mdpi.com Unlike ab initio methods that focus on the complex wavefunction, DFT calculates the energy of a molecule based on its electron density. This approach often provides a high level of accuracy, comparable to methods like MP2, but typically at a lower computational cost.

DFT calculations, often using hybrid functionals like B3LYP, have been successfully applied to various carbamates to investigate conformational landscapes, reaction mechanisms, and vibrational properties. acs.orgnih.gov For example, DFT has been used to analyze the reaction mechanism for the formation of ethyl carbamate (B1207046) from cyanate (B1221674) and ethanol (B145695), showing good agreement between calculated and experimental thermodynamic and kinetic data. nih.gov Similarly, DFT calculations combined with spectroscopic methods have been employed to understand the conformation of carbamate monomer units in different environments. acs.org These studies demonstrate the reliability of DFT for probing the molecular characteristics of the carbamate functional group.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. wikipedia.org The selection of a basis set represents a critical compromise between computational cost and desired accuracy. umich.edu

Commonly used basis sets belong to two main families: Pople basis sets (e.g., 6-31G, 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). wikipedia.orgfiveable.me Minimal basis sets like STO-3G are computationally inexpensive but offer limited flexibility and accuracy. fiveable.me Split-valence basis sets, such as 3-21G and 6-31G, provide a more accurate description by using multiple functions for valence orbitals. wikipedia.orgfiveable.me For higher accuracy, polarization functions (indicated by *) and diffuse functions (indicated by +) are often added to allow for more flexibility in describing chemical bonds and non-covalent interactions.

Studies on carbamates have shown that calculated properties, such as C-N rotational barriers, become progressively higher as the basis set is enlarged. usu.edu The choice of the level of theory (e.g., HF, MP2, DFT) combined with an appropriate basis set (e.g., 6-31G(d,p), cc-pVTZ) is essential for obtaining results that are in good agreement with experimental data. usu.edunih.gov For instance, the B3LYP hybrid functional paired with a 6-31G(d,p) basis set has been shown to provide a good match between theoretical and experimental vibrational spectra for carbamate pesticides. nih.gov

Table 2: Basis Sets Used in Computational Studies of Carbamates.
Basis SetTypeTypical ApplicationReference
MINI-1, 3-21GMinimal / Split-ValenceInitial geometry optimizations usu.edu
6-31G*Split-Valence with PolarizationGeometries and rotational barriers usu.edu
6-31G(d,p)Split-Valence with PolarizationVibrational frequency calculations nih.gov
TZPTriple-Zeta with PolarizationHigh-level geometry optimizations acs.org

Molecular Conformational Analysis and Rotational Barriers

The carbamate functional group exhibits interesting conformational properties, primarily due to the nature of the carbon-nitrogen bond.

The C–N bond in carbamates has significant partial double-bond character due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This electronic feature results in a substantial energy barrier to rotation around the C–N bond, leading to the existence of distinct rotational isomers, or rotamers. nd.edu These are typically referred to as syn and anti (or cis and trans) conformations.

For most N-alkyl and N-aryl carbamates, the anti rotamer is generally favored energetically by 1.0–1.5 kcal/mol due to steric and electrostatic factors. nd.edu The rotational barrier for an N-alkylcarbamate is typically around 16 kcal/mol. nih.gov However, the height of this barrier and the equilibrium position between the rotamers can be significantly influenced by the electronic nature of the substituents. nd.edu Electron-withdrawing groups attached to the nitrogen atom tend to decrease the rotational barrier by reducing the C-N double bond character, while electron-donating groups increase it. nd.edunih.gov Computational analysis, often performed with software like Spartan, can be used to model and compare the energies of these two conformers. researchgate.net

Table 3: Rotational Barriers for Various Carbamate Compounds.
Compound TypeRotational Barrier (ΔG‡)Reference
N-alkylcarbamate~16 kcal/mol nih.gov
N-phenylcarbamate12.5 kcal/mol nih.gov
N-(2-pyrimidyl)carbamates<9 kcal/mol nih.gov

The potential for intramolecular hydrogen bonding exists in Ethyl (cyanomethyl)carbamate, given the presence of a hydrogen bond donor (the N–H group) and potential acceptors (the carbonyl oxygen and the nitrogen of the cyano group). Such interactions can significantly influence the molecule's preferred conformation and stability.

Computational studies are particularly effective at identifying and characterizing these weak interactions. By analyzing molecular geometries, specifically interatomic distances and angles, researchers can identify potential hydrogen bonds. For instance, studies on related molecules like N-[(3-pyridinylamino) thioxomethyl] carbamates have identified intramolecular N-H···O=C hydrogen bonds. nih.gov The presence of such a bond can stabilize one conformer over another. In the case of this compound, a hydrogen bond could potentially form between the amide proton (N-H) and the nitrogen atom of the cyanomethyl group, or with its own carbonyl oxygen. The relative stability of conformers can be influenced by these intramolecular forces. nih.gov Furthermore, the interaction of carbamates with solvent molecules, such as water, through intermolecular hydrogen bonds has also been characterized using a combination of spectroscopy and computational modeling. rsc.org

Investigation of Reaction Energetics and Kinetics

Theoretical models are instrumental in elucidating the energy landscapes of chemical reactions, providing data on transition states and reaction rates that can be difficult to measure experimentally.

Activation Parameters and Rate Constants from Computational Models

Computational studies on carbamate derivatives, such as the related ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, have utilized methods like the MP2/6-31++G(2d,p) level of theory to evaluate activation parameters and rate constants for thermal decomposition. researchgate.net For this analogous compound, calculations were performed over a temperature range of 405.0 K to 458.0 K. researchgate.net The temperature dependence of the calculated rate constants allowed for the derivation of a modified Arrhenius expression, which showed good agreement with experimental data. researchgate.net Such studies typically involve locating the transition state geometry and performing frequency calculations to obtain thermodynamic data like enthalpy and entropy of activation, which are crucial for determining the reaction rate. While specific values for this compound are not detailed in the provided search results, the methodology applied to similar structures highlights the approach used.

Intrinsic Reaction Coordinate (IRC) Calculations for Pathway Verification

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry used to confirm that an optimized transition state correctly connects the reactants and products on the potential energy surface. nih.govmdpi.comnih.gov This method involves tracing the minimum energy path downhill from the transition state saddle point to the local minima corresponding to the reactant and product. nih.govacs.org For the thermal decomposition of the related ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, IRC calculations were employed to verify the connectivity of the transition states with their respective minima. researchgate.net These calculations confirmed a concerted elimination mechanism. researchgate.net The IRC path provides a clear depiction of the geometric changes the molecule undergoes during the reaction, ensuring the validity of the proposed reaction pathway.

Reactivity Descriptors and Frontier Molecular Orbital Theory

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) and analyses of molecular orbitals provide a framework for predicting and understanding the chemical behavior of molecules.

Analysis of Fukui Functions and Global Electrophilicity Index

Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These functions quantify the change in electron density at a specific point when an electron is added to or removed from the molecule. The global electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, categorizing species as strong or marginal electrophiles. This index is calculated from the electronic chemical potential and chemical hardness. Analysis of these descriptors for a molecule like this compound would pinpoint the atoms most susceptible to attack. For instance, in related systems, the carbonyl carbon is often highlighted as a primary site for nucleophilic attack.

Wiberg Bond Indices for Bond Formation and Cleavage Analysis

Wiberg bond indices (WBIs) are a measure of the bond order calculated from Natural Bond Orbital (NBO) analysis. They are invaluable for monitoring the progress of a reaction by quantifying the extent of bond formation and bond cleavage at various points along the reaction coordinate, including the transition state. researchgate.net In the computational study of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, the progress of the elimination reaction was followed using Wiberg bond indices. researchgate.net This analysis revealed that the transition states had an "early" character, meaning their geometries were closer to the reactants than to the products. researchgate.net Applying this analysis to this compound would provide a quantitative description of how the covalent bonds reorganize during a given chemical transformation.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and scholarly articles has revealed a significant lack of specific spectroscopic data for the chemical compound this compound. Despite extensive queries targeting Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry, no experimental or detailed predicted data for this specific molecule could be retrieved.

The initial research strategy aimed to gather detailed information on the ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, Raman, and mass spectra of this compound to fulfill the user's request for a detailed scientific article. However, the search results did not yield any publications or database entries containing this specific information.

While general principles of spectroscopic analysis would allow for theoretical predictions of the expected spectra of this compound, the strict requirement for "detailed research findings" and adherence to a specific outline necessitates the use of experimentally verified or peer-reviewed simulated data. Without such data, it is not possible to generate a scientifically accurate and authoritative article as requested.

Information was found for the related compound, ethyl carbamate, but due to structural differences, this data cannot be accurately extrapolated to this compound. The presence of the cyanomethyl group (-CH₂C≡N) in the target compound would significantly alter its spectroscopic properties compared to ethyl carbamate.

Therefore, the generation of the requested article focusing solely on the spectroscopic characterization of this compound cannot be completed at this time due to the absence of the necessary foundational data in the public domain. Further experimental research would be required to produce the data needed to populate the outlined sections and subsections.

Spectroscopic Characterization and Structural Elucidation of Ethyl Cyanomethyl Carbamate and Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic structure of molecules by measuring the absorption of UV or visible light. This absorption corresponds to the excitation of electrons from lower energy (ground state) molecular orbitals to higher energy (excited state) orbitals. The specific wavelengths of light absorbed provide valuable information about the types of electrons (e.g., σ, π, and n-electrons) and the functional groups, known as chromophores, present in the molecule.

For ethyl (cyanomethyl)carbamate, the primary chromophores are the carbamate (B1207046) group (-O-(C=O)-NH-) and the cyano group (-C≡N). The absorption of UV radiation by organic molecules is typically restricted to functional groups that contain valence electrons with low excitation energy. The electronic transitions relevant to this compound are primarily n → π* and π → π*.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital to an anti-bonding pi (π) orbital. They are characteristic of molecules containing atoms like oxygen and nitrogen with lone pairs of electrons adjacent to a double or triple bond. In this compound, the carbonyl (C=O) and the nitrogen atom of the carbamate group possess lone pairs, making n → π transitions possible. These transitions are typically of lower energy, meaning they occur at longer wavelengths, but have a low molar absorptivity (ε < 100 M⁻¹cm⁻¹). For instance, saturated aliphatic ketones exhibit n → π* transitions around 280 nm.

π → π Transitions:* These transitions occur in unsaturated functional groups (chromophores) containing double or triple bonds, such as the carbonyl group and the cyano group. An electron is promoted from a bonding pi (π) orbital to an anti-bonding pi (π) orbital. These transitions are generally higher in energy (occur at shorter wavelengths) and have much higher molar absorptivity (ε = 1,000 to 10,000 M⁻¹cm⁻¹) compared to n → π transitions.

The UV-Vis spectrum of this compound is expected to show a weak absorption band at a longer wavelength corresponding to the forbidden n → π* transition of the carbamate's carbonyl group, and a much stronger absorption band at a shorter wavelength (typically below 200 nm) corresponding to the π → π* transition. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 1: Expected Electronic Transitions for this compound

Functional GroupTransition TypeExpected Wavelength (λmax) RangeMolar Absorptivity (ε)
Carbamate (C=O)n → π~250 - 300 nmLow (ε < 100)
Carbamate (C=O)π → π~180 - 220 nmHigh (ε > 1,000)
Cyano (-C≡N)π → π*< 200 nmModerate

Computational Spectroscopy for Interpretation and Prediction of Spectra

Computational chemistry provides essential tools for predicting and interpreting experimental spectra, offering insights into molecular structure and electronic properties that may be difficult to obtain from experiments alone. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to calculate the electronic structure and predict the UV-Vis absorption spectra of organic molecules.

For this compound, computational models can be employed to:

Optimize Molecular Geometry: The first step involves calculating the most stable three-dimensional conformation of the molecule in its ground state.

Calculate Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy difference between these orbitals (the HOMO-LUMO gap) is a key factor in determining the wavelength of light absorption for the lowest energy electronic transition.

Predict Spectroscopic Transitions: TD-DFT calculations can predict the energies of various electronic transitions (e.g., from the ground state S₀ to excited states S₁, S₂, etc.), their corresponding absorption wavelengths (λmax), and their oscillator strengths, which relate to the intensity of the absorption bands.

Computational studies on related carbamate compounds have demonstrated a good correlation between theoretically calculated spectra and experimental data. For example, DFT calculations using the B3LYP functional have been successfully used to assign vibrational peaks for carbamate pesticides. Similarly, computational investigations of other carbamate adducts have been used to understand their stability and binding affinities within biological systems. By applying these computational methodologies to this compound, researchers can assign the observed absorption bands in the experimental UV-Vis spectrum to specific electronic transitions, thereby confirming the contributions of the carbamate and cyano chromophores.

Advanced Techniques for Structural Confirmation (e.g., X-ray Crystallography for related carbamates)

While spectroscopic methods provide valuable information about functional groups and electronic environments, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous and accurate data on bond lengths, bond angles, and stereochemistry, which are crucial for complete structural elucidation.

The process of X-ray crystallography involves the following key steps:

Crystallization: A highly purified sample of the compound must be grown into a single crystal. This is often the most challenging step in the process.

X-ray Diffraction: The crystal is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

Data Analysis: The intensities and positions of the diffracted spots are measured. This data is then used to calculate an electron density map of the molecule.

Structure Refinement: A molecular model is built to fit the electron density map, and its atomic coordinates are refined to achieve the best possible agreement with the experimental diffraction data.

Applications in Advanced Organic Synthesis and Material Chemistry

Role as a Key Intermediate in Heterocyclic Synthesis

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. Ethyl (cyanomethyl)carbamate serves as an adaptable building block for various heterocyclic systems due to the complementary reactivity of its functional groups.

The 1,3,4-thiadiazole (B1197879) ring is a prominent scaffold in medicinal chemistry, known to be a component in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. sbq.org.brderpharmachemica.com The synthesis of 2-amino-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) or its derivatives. sbq.org.brjocpr.com

This compound is a suitable precursor for this class of compounds. A general synthetic approach involves the reaction of a thiosemicarbazide intermediate with the cyano and carbamate (B1207046) moieties. The active methylene (B1212753) group and the adjacent nitrile can react with a sulfurizing agent and a hydrazine (B178648) source, or a pre-formed thiosemicarbazide can be reacted with the carbamate's carbonyl group under cyclizing conditions, typically involving acid catalysis, to form the 1,3,4-thiadiazole ring. organic-chemistry.org The presence of the carbamate group can direct the formation of specific substitution patterns on the resulting heterocyclic core, making it a valuable starting material for targeted drug design. nih.gov

Table 1: Generalized Synthesis of 1,3,4-Thiadiazole Derivatives

Reactants Reagents/Conditions Product Class

Benzothiazine derivatives are important heterocyclic compounds, with certain analogues being investigated as potential activators of ATP-sensitive potassium channels and as calcium antagonists. Research has demonstrated a facile method for synthesizing 3-oxo-2H,4H-1,4-benzothiazine-2-carbonitrile derivatives using a closely related precursor.

In a key synthetic strategy, the cyclization of methyl {[2-(cyanomethyl)sulfanyl]phenyl}carbamate is achieved using sodium hydride in DMF. This reaction proceeds via an intramolecular condensation to form the six-membered benzothiazine ring system. Although this documented procedure utilizes the methyl carbamate analogue, the underlying chemical principle is directly applicable to this compound, which can be incorporated into a similar starting material. This methodology allows for the one-pot synthesis of the core benzothiazine structure and its subsequent alkylation, providing a streamlined route to these pharmaceutically relevant molecules.

The reactive nature of the active methylene group in this compound, positioned between the electron-withdrawing nitrile and carbamate groups, makes it an ideal nucleophile for constructing a variety of other heterocyclic rings. slideshare.netorganic-chemistry.org

Pyrazoles: The pyrazole (B372694) nucleus is a fundamental pharmacophore in drug discovery. chim.it The most common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.gov this compound can serve as a precursor to the required 1,3-dielectrophilic component. For instance, its active methylene group can undergo condensation with an ester to create a β-keto nitrile derivative, which can then be cyclized with hydrazine to yield 5-aminopyrazole-4-carbonitriles, key intermediates for more complex fused heterocycles like pyrazolo[1,5-a]pyrimidines. ias.ac.inekb.eg

Pyridines: Pyridine (B92270) rings are ubiquitous in pharmaceuticals and functional materials. The functional group array in this compound makes it a suitable C-C-N fragment for pyridine synthesis. It can be utilized in reactions analogous to the Guareschi-Thorpe condensation, where an active methylene nitrile reacts with a β-dicarbonyl compound in the presence of a base. The nitrile and active methylene groups participate in the cyclization to form a highly substituted 2-pyridone, a versatile intermediate for further chemical modification. organic-chemistry.org

Pyrans: 2H-Pyran derivatives are valuable intermediates in organic synthesis. mdpi.com A common strategy for their formation is the Michael addition of an active methylene compound to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. The nucleophilic character of the methylene group in this compound allows it to readily participate in such reactions, leading to the formation of highly functionalized pyran rings bearing cyano and carbamate substituents. nih.gov

Pyridazines: The pyridazine (B1198779) scaffold is present in several biologically active compounds. nih.govorganic-chemistry.org While direct cyclization is less common, this compound can be elaborated into a precursor suitable for pyridazine synthesis. For example, it can be used to construct a 1,4-dicarbonyl system or an α,β-unsaturated γ-keto ester, which can then undergo classical cyclocondensation with hydrazine to furnish the pyridazine ring. nih.govmdpi.com

Contribution to the Synthesis of Complex Organic Molecules

Beyond its role in forming the core of heterocyclic systems, this compound is instrumental in the synthesis of advanced molecular structures, particularly those intended for pharmaceutical applications.

The carbamate functional group is a key structural motif found in numerous approved drugs and is increasingly used in medicinal chemistry to enhance drug-target interactions. acs.org this compound provides a direct route to incorporating this important pharmacophore. The heterocycles synthesized from this building block, such as 1,3,4-thiadiazoles and benzothiazines, are themselves associated with significant biological activities, including anticancer properties. nih.gov

By using this compound as a starting material, medicinal chemists can efficiently generate libraries of complex molecules containing both a valuable heterocyclic core and a carbamate moiety. This allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents. The compound serves not just as a reagent, but as a strategic intermediate that bridges simple starting materials with advanced, drug-like molecular frameworks.

Table 2: Pharmaceutical Relevance of Heterocycles Derived from this compound Precursors

Heterocyclic Core Associated Biological Activities
1,3,4-Thiadiazole Anticancer, Anticonvulsant, Antimicrobial sbq.org.brderpharmachemica.com
Benzothiazine Ca²⁺ Antagonists, K⁺ Channel Activators
Pyrazole Kinase Inhibitors, Anti-inflammatory, Analgesic chim.it

The utility of this compound lies in its ability to introduce specific, desirable structural motifs into a target molecule. The cyanomethyl group (-CH₂CN) is a particularly versatile synthon.

The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings.

The adjacent methylene group provides a site for alkylation and condensation reactions (e.g., Knoevenagel condensation), enabling carbon-carbon bond formation and the elaboration of complex side chains. nih.gov

For example, the cyanomethyl group has been successfully introduced into imidazo[1,2-a]pyridine (B132010) systems, a class of compounds with significant biological activities. researchgate.net While these syntheses may use different reagents, they highlight the value of the cyanomethyl motif that can be sourced from precursors like this compound. The carbamate group can serve as a stable and effective protecting group for an amine, which can be deprotected at a later stage, or it can be the final, desired functionality in the target molecule, contributing to its biological activity and pharmacokinetic properties. acs.org

Utility as Protecting Groups in Complex Synthesis

Protection of Amine and Amino Acid Functionalities in Peptide Chemistry

No specific information found in the scientific literature.

Derivatization Strategies for Analytical and Purification Purposes

No specific information found in the scientific literature.

Future Research Directions and Theoretical Perspectives

Development of Green Chemistry Approaches for Synthesis

Future synthetic strategies for Ethyl (cyanomethyl)carbamate will increasingly align with the principles of green chemistry to minimize environmental impact and enhance safety. nih.gov Research is anticipated to move away from traditional methods that may use hazardous reagents like phosgene (B1210022) derivatives. nih.gov A primary focus will be the utilization of benign and readily available starting materials.

Key areas of development include:

CO₂ Utilization: The use of carbon dioxide as a C1 building block is a highly attractive green alternative. nih.govnih.gov Research into catalytic systems that can efficiently fix CO₂ with the appropriate amine and alcohol precursors under mild conditions represents a significant frontier. nih.govwikipedia.org Polymer-supported bases, for instance, have shown promise in facilitating the three-component coupling of CO₂, amines, and alkyl halides at atmospheric pressure and room temperature. nih.gov

Urea (B33335) as a Carbonyl Source: The reaction of alcohols with urea offers another green pathway to carbamates. wikipedia.org This method is advantageous because the only byproduct is ammonia, which can be recycled for urea production, creating a more sustainable process loop. wikipedia.org

Catalytic Processes: The development of stable, reusable, and highly active catalysts is central to green synthesis. wikipedia.org Solid-supported catalysts, such as transition metal oxides on silica (B1680970) gel, are being explored for their effectiveness in synthesizing various alkyl carbamates from urea and alcohols, offering high yields and ease of separation. wikipedia.org

Safer Solvents: A shift towards biodegradable or less toxic solvents will be crucial. nih.gov Research may explore solvent-free conditions or the use of greener alternatives like supercritical ethanol (B145695), which can act as both a solvent and a reactant. nih.gov

These approaches aim to improve atom economy, reduce waste, and avoid the use of toxic substances, making the synthesis of this compound more sustainable. nih.gov

Advanced Mechanistic Studies Using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing reaction conditions and catalyst design. Future research will leverage advanced, time-resolved spectroscopic techniques to observe reaction dynamics in real-time. These methods provide a "motion picture" of the chemical transformation, allowing for the direct detection and characterization of short-lived intermediates and transition states that are invisible to conventional analytical techniques. nih.gov

Promising techniques include:

Time-Resolved Infrared (TRIR) Spectroscopy: This powerful "pump-probe" technique can provide structural information about transient species formed during a reaction. unipr.itbyopera.com By initiating the reaction with a laser pulse (pump) and monitoring the subsequent changes in the IR spectrum with another probe, researchers can track the formation and decay of intermediates on timescales from femtoseconds to milliseconds. wikipedia.org This could be applied to identify key intermediates in the catalytic cycle for this compound synthesis.

Operando Spectroscopy: This methodology involves the spectroscopic analysis of a catalyst and reacting species under actual, working reaction conditions while simultaneously measuring catalytic activity. nih.govwikipedia.org Combining techniques like Raman, IR, or UV-vis spectroscopy within an operando setup allows for the establishment of direct structure-reactivity relationships. wikipedia.orguu.nl For example, in situ FTIR spectroscopy has been successfully used to monitor the rapid formation of carbamic acid and ammonium (B1175870) carbamate (B1207046) ion pairs when amines react with CO₂ on a solid surface. nih.gov

Stopped-Flow Spectroscopy: For reactions in solution, stopped-flow techniques coupled with UV-vis or NMR spectroscopy can be used to study rapid kinetics. nih.govacs.org This method allows for the measurement of rate constants for the elementary steps involved in carbamate formation, providing crucial data for building accurate kinetic models. nih.govacs.org

By applying these advanced methods, researchers can gain unprecedented insight into the reaction pathways, catalyst behavior, and the factors controlling the rate and selectivity of this compound synthesis.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The discovery and optimization of novel catalysts are paramount for improving the synthesis of this compound. Future research will explore a diverse range of catalytic materials designed to enhance reaction rates, improve selectivity towards the desired product, and operate under milder, more energy-efficient conditions.

Key research thrusts in this area will likely include:

Supported Transition Metal Oxides: Building on successful applications in other carbamate syntheses, mixed-metal oxides supported on materials like silica (SiO₂) or alumina (B75360) (Al₂O₃) will be investigated. wikipedia.org Systems such as TiO₂/SiO₂ and Cr₂O₃-NiO/SiO₂ have proven effective for activating urea and alcohols. wikipedia.org

Double Metal Oxide Catalysts: Combinations like ZnO-PbO have shown good activity and reusability in the conversion of ethyl carbamate to other products, suggesting their potential as precursors for active catalytic species in related transformations. uu.nl

Homogeneous and Supported Organocatalysts: Metal-free catalytic systems are a growing area of interest. Strong organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can activate CO₂ and amine substrates. wikipedia.org Immobilizing these organocatalysts on polymer supports can simplify purification and enable catalyst recycling, aligning with green chemistry principles. nih.gov

Palladium-Based Catalysts: Palladium-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis. The exploration of palladium complexes for the coupling of sodium cyanate (B1221674) with appropriate precursors could provide a direct and efficient route to the carbamate structure. wikipedia.org

The table below summarizes various catalytic systems that have been used for general carbamate or related syntheses, which could serve as a starting point for developing catalysts specifically for this compound.

Catalyst SystemPrecursorsPotential Advantages
Supported Metal Oxides (e.g., TiO₂/SiO₂)Urea, AlcoholsHigh activity, stability, reusability
Double Metal Oxides (e.g., ZnO-PbO)Ethyl Carbamate, EthanolGood reusability, effective precursor
Polymer-Supported DBU CO₂, Amines, Alkyl HalidesMetal-free, recyclable, mild conditions
Palladium Complexes Aryl Chlorides, Sodium CyanateHigh efficiency, direct access to structure
Cerium Oxide (CeO₂)Ethyl Carbamate, EthanolHigh surface area, abundant basic sites

Future work will involve screening these and other novel catalytic platforms, optimizing their composition and structure to maximize yield and selectivity for the synthesis of this compound.

Computational Design and Prediction of Novel N-Cyanomethyl Carbamate Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions and molecules. In the context of N-cyanomethyl carbamates, theoretical approaches can provide deep mechanistic insights and guide experimental efforts, saving significant time and resources.

Future research directions in this area include:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to map out the entire reaction energy profile for the synthesis of this compound. unipr.it These calculations can identify the structures of transition states and intermediates, determine activation energies, and confirm the most energetically favorable reaction pathway. unipr.it This information is critical for understanding catalyst function and selectivity.

Catalyst Design: Computational screening can be employed to predict the efficacy of potential catalysts. By modeling the interaction between a substrate and a catalytic active site, researchers can assess a catalyst's potential before it is synthesized in the lab. Electronic factors, such as the partial charge distribution on key atoms, can be calculated to understand how a catalyst enhances reactivity. unipr.it

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of reactant molecules, catalysts, and solvents over time. This can reveal how intermolecular interactions and conformational changes influence the reaction pathway, providing insights that are complementary to static QM calculations. byopera.com

By integrating these computational strategies, researchers can develop a robust theoretical framework to rationalize experimental observations and rationally design more efficient synthetic routes and novel N-cyanomethyl carbamates with tailored properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages for the production of fine chemicals like this compound. acs.orgscispace.com Automated flow synthesis platforms enable precise control over reaction parameters, leading to improved efficiency, safety, and reproducibility. acs.org

Future research will focus on integrating the synthesis of this compound into such platforms, with several key objectives:

Enhanced Process Control: Flow reactors allow for superior control over temperature, pressure, and residence time. acs.org This precise control can maximize the yield of the desired product while minimizing the formation of impurities. The ability to rapidly screen and optimize these conditions is a major advantage of automated systems. scispace.com

Improved Safety: Flow chemistry is inherently safer than batch processing, especially when dealing with potentially unstable intermediates or exothermic reactions. The small internal volume of the reactor minimizes the amount of material reacting at any given moment, reducing the risks associated with thermal runaways. acs.org

Scalability and Reproducibility: Reactions developed in a lab-scale flow reactor can often be scaled up for larger production simply by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). Automation ensures high reproducibility from run to run. scispace.com

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need for isolating and purifying intermediates. scispace.com This significantly reduces synthesis time, waste generation, and manual operations, leading to a more efficient and economical process. acs.orgscispace.com

The development of a continuous, automated flow synthesis for this compound would represent a significant technological advancement, providing a foundation for more efficient, safer, and scalable production. acs.org

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